N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine
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Description
N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine, also known as compound X, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to have promising biological activity in scientific research.
Scientific Research Applications
Anticancer Applications
The research on quinoline derivatives, including compounds similar to N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine, has revealed promising anticancer properties. For instance, a study demonstrated the preparation of an anticancer micro-medicine based on a quinoline structure synthesized as an anticancer prodrug. This study highlighted the pH-sensitive drug release of the compound, which exhibits significant efficacy against oral cancer cells through a chitosan-based encapsulation method, pointing to its potential in chemotherapy applications (Tian et al., 2018).
Anti-tubercular Activity
The compound and its derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis, showcasing the role of the quinoline structure in inhibiting the growth of tuberculosis-causing bacteria. Key structural features, such as the benzyloxy aniline and the dimethoxy quinoline ring, are crucial for this inhibition, indicating the compound's potential as a novel anti-tubercular agent (Asquith et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Further research into fluorine-substituted quinazoline derivatives has uncovered their potential in anti-inflammatory applications. The study of two fluorine-substituted derivatives demonstrated their improved solubility and potential inhibitory effects on inflammation, suggesting the broader applicability of fluorine-substituted quinoline derivatives in treating inflammatory conditions (Sun et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(32(28,29)18-6-4-3-5-7-18)24(19)27-14-16-8-10-17(25)11-9-16/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNYPAJLIMUZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.